![molecular formula C9H19NO3 B6242395 tert-butyl 3-[(2-hydroxyethyl)amino]propanoate CAS No. 1351502-33-4](/img/no-structure.png)

tert-butyl 3-[(2-hydroxyethyl)amino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

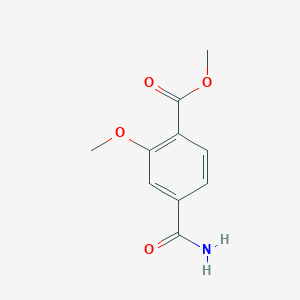

“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO3. It has a molecular weight of 189.25 . The compound is also known by its IUPAC name, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid, which includes compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The InChI code for “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is 1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide . This reaction is particularly common in the synthesis of compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”.Physical And Chemical Properties Analysis

“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-hydroxyethyl)amino]propanoate involves the reaction of tert-butyl 3-bromo propanoate with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromo propanoate", "2-aminoethanol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo propanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-aminoethanol to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |

CAS番号 |

1351502-33-4 |

製品名 |

tert-butyl 3-[(2-hydroxyethyl)amino]propanoate |

分子式 |

C9H19NO3 |

分子量 |

189.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。